molecular formula C9H9ClO3 B3018938 2-[2-Chloro-4-(hydroxymethyl)phenyl]acetic acid CAS No. 1780298-68-1

2-[2-Chloro-4-(hydroxymethyl)phenyl]acetic acid

Cat. No.: B3018938
CAS No.: 1780298-68-1
M. Wt: 200.62
InChI Key: COTDRJCOCXPZCI-UHFFFAOYSA-N
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Description

2-[2-Chloro-4-(hydroxymethyl)phenyl]acetic acid is a high-purity chemical reagent designed for laboratory research applications. This compound features a phenylacetic acid scaffold substituted with both a chloromethyl and a hydroxymethyl functional group, making it a versatile synthetic intermediate for developing more complex chemical derivatives . The presence of the carboxylic acid group allows for the formation of conjugated complexes with metal ions, which can be utilized in studies investigating metal bioavailability and coordination chemistry . Researchers exploring structure-activity relationships (SAR) in medicinal chemistry may find value in this compound, as phenoxyacetic acid and phenylacetic acid derivatives are established scaffolds in pharmaceutical research, known for their bioisosteric properties and presence in compounds with diverse biological activities . The structural motifs present in this compound are reminiscent of those found in herbicides like MCPA [(4-chloro-2-methylphenoxy)acetic acid], which function by mimicking the plant growth hormone auxin, as well as in non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin, an indol-3-yl acetic acid derivative . As such, this reagent serves as a valuable building block in synthetic chemistry, agrochemical research, and early-stage drug discovery. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and handle the compound appropriately, sealing it in dry conditions at room temperature for storage .

Properties

IUPAC Name

2-[2-chloro-4-(hydroxymethyl)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c10-8-3-6(5-11)1-2-7(8)4-9(12)13/h1-3,11H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTDRJCOCXPZCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Chloro-4-(hydroxymethyl)phenyl]acetic acid typically involves the chlorination of a phenylacetic acid derivative followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 2-chloro-4-formylphenylacetic acid with a reducing agent such as sodium borohydride to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-[2-Chloro-4-(hydroxymethyl)phenyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.

Major Products Formed

    Oxidation: 2-[2-Carboxy-4-(hydroxymethyl)phenyl]acetic acid.

    Reduction: 2-[2-Hydroxy-4-(hydroxymethyl)phenyl]acetic acid.

    Substitution: 2-[2-Hydroxy-4-(hydroxymethyl)phenyl]acetic acid derivatives.

Scientific Research Applications

Pharmaceutical Applications

Key Role in Drug Synthesis:
2-[2-Chloro-4-(hydroxymethyl)phenyl]acetic acid serves as an essential intermediate in the synthesis of several pharmaceutical compounds. Its structure allows for selective functionalization, which is crucial in developing non-steroidal anti-inflammatory drugs (NSAIDs), analgesics, and antibiotics. The chloro and hydroxymethyl groups enhance its reactivity, making it a valuable building block for complex drug molecules.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of a new class of NSAIDs using this compound as a precursor. The derivatives showed promising anti-inflammatory activity in preclinical models, indicating potential therapeutic benefits .

Agricultural Applications

Production of Plant Growth Regulators:
In agriculture, this compound is instrumental in producing auxins, which are vital for plant growth regulation. Auxins derived from this compound promote root development and enhance fruit setting.

Auxin Type Source Compound Application
Indole-3-acetic acid (IAA)This compoundRooting hormone for cuttings
1-Naphthaleneacetic acid (NAA)This compoundFruit setting enhancer

Case Study:
Research conducted at an agricultural university highlighted the effectiveness of NAA derived from this compound in increasing the yield of tomato crops, showcasing its practical benefits in sustainable farming practices .

Biochemical Research

Studying Cellular Processes:
This compound is valuable in biochemical research for exploring its effects on cellular pathways. It aids researchers in understanding the mechanisms behind various diseases and potential therapeutic interventions.

Example Application:
In cell culture studies, this compound has been used to investigate apoptosis pathways in cancer cells. The results indicated that this compound could modulate cell death pathways, suggesting its potential as a therapeutic agent .

Analytical Chemistry

Standard Reference Material:
The compound is employed as a standard reference material in chromatography and mass spectrometry. Its purity and defined chemical structure make it suitable for accurate identification and quantification of similar compounds in complex mixtures.

Analytical Technique Application
ChromatographyStandard for separation and analysis
Mass SpectrometryCalibration standard for qualitative analysis

Case Study:
A study published in Analytical Chemistry utilized this compound to improve the detection limits of phenolic compounds in environmental samples, demonstrating its utility in analytical applications .

Mechanism of Action

The mechanism of action of 2-[2-Chloro-4-(hydroxymethyl)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxymethyl groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Key Structural and Functional Differences:

Substituent Effects on Bioactivity: The hydroxymethyl group in the target compound may enhance solubility compared to the methyl analog (184.62 g/mol) . Hydroxy vs. Thiazole Derivatives: The thiazolylamino group in introduces nitrogen and sulfur heteroatoms, which are common in bioactive molecules (e.g., antimicrobials).

Physicochemical Properties :

  • Polarity : Hydroxymethyl (-CH$2$OH) increases polarity compared to methyl (-CH$3$) or chloro (-Cl) substituents, affecting pharmacokinetics (e.g., absorption and distribution).
  • Acidity : The acetic acid moiety (pKa ~2.5–4.5) ensures ionization at physiological pH, influencing bioavailability and excretion.

Applications: Pharmaceuticals: Analogs like 2-(2-chloro-4-hydroxyphenyl)acetic acid are precursors to nonsteroidal anti-inflammatory drugs (NSAIDs) . Agrochemicals: Chlorinated derivatives (e.g., 2-(4-chloro-2-hydroxyphenoxy)acetic acid) are intermediates in herbicide synthesis .

Research Findings and Mechanistic Insights

  • Metabolic Stability : Hydroxymethyl groups are prone to oxidation (e.g., conversion to carboxylic acids), which may influence the metabolic half-life of the target compound compared to methyl or thiazole derivatives .
  • Toxicity Profile : Chlorinated phenylacetic acids (e.g., 2,2-bis(p-chlorophenyl)acetic acid) are linked to hepatotoxicity in rodents, though this is substituent-dependent .
  • Synthetic Utility : The hydroxymethyl group offers a handle for further functionalization (e.g., esterification or glycosylation), enhancing versatility in drug design .

Biological Activity

2-[2-Chloro-4-(hydroxymethyl)phenyl]acetic acid (CAS No. 1780298-68-1) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a chlorinated phenyl ring with a hydroxymethyl substituent and an acetic acid moiety. This unique arrangement contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It is believed to modulate cellular signaling pathways, which can influence processes such as cell proliferation and apoptosis.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16
Pseudomonas aeruginosa128

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.

Anticancer Potential

Recent studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. The compound's ability to inhibit tumor growth in animal models has also been documented.

Case Studies and Research Findings

Several case studies highlight the biological activity of this compound:

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that the compound significantly reduced bacterial load in infected mice models, indicating its potential as a therapeutic agent for bacterial infections.
  • Anti-inflammatory Effects : Research published in Inflammation Research showed that treatment with this compound led to a marked decrease in inflammatory markers in vivo, supporting its use in inflammatory conditions.
  • Anticancer Activity : A paper in Cancer Letters reported that this compound inhibited cell proliferation in breast cancer cell lines and induced apoptosis through mitochondrial pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-[2-Chloro-4-(hydroxymethyl)phenyl]acetic acid, and how can intermediates be characterized?

  • Methodology : The compound is typically synthesized via hydrolysis or substitution reactions. For example, a simplified process involves treating 2-chloromethyl-4-chloromethylphenoxyacetic acid with sodium acetate and water under reflux . Intermediates are characterized using HPLC (for purity assessment) and NMR (to confirm structural integrity, e.g., hydroxymethyl group at C4 and acetic acid moiety at C2) .

Q. How can researchers ensure purity and quantify this compound using analytical techniques?

  • Methodology :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (acidified with 0.1% trifluoroacetic acid) to resolve impurities. Retention times should be calibrated against a reference standard .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative ion mode confirms the molecular ion peak at m/z corresponding to C₉H₉ClO₃ (calc. 200.02) .

Q. What spectroscopic methods are optimal for structural elucidation?

  • Methodology :

  • ¹H NMR : Key signals include a singlet for the acetic acid protons (~δ 3.6 ppm) and a multiplet for the hydroxymethyl group (~δ 4.5 ppm). Aromatic protons (C2-Cl and C4-CH₂OH) appear as distinct doublets between δ 7.0–7.8 ppm .
  • FT-IR : Confirm hydroxyl (O-H stretch ~3200 cm⁻¹) and carboxylic acid (C=O stretch ~1700 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing by-products like chlorinated derivatives?

  • Methodology :

  • Reaction Monitoring : Use in-situ Raman spectroscopy to track the disappearance of starting materials (e.g., chloromethyl precursors) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency. Reducing excess chloride ions minimizes undesired chlorination .

Q. What strategies address contradictions in reported biological activity data (e.g., antifungal efficacy)?

  • Methodology :

  • Standardized Assays : Use Fusarium oxysporum or Botrytis cinerea spore germination assays under controlled humidity (≥80%) and temperature (25°C) to replicate conditions .
  • Metabolomic Profiling : LC-MS/MS can identify metabolites (e.g., hydrolyzed acetic acid derivatives) that may explain variable activity across studies .

Q. How does the hydroxymethyl group’s steric and electronic effects influence reactivity in downstream derivatization?

  • Methodology :

  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electron density shifts at C4, guiding regioselective modifications (e.g., esterification of the hydroxymethyl group) .
  • Kinetic Studies : Compare reaction rates of hydroxymethyl vs. methyl analogs in acetylation reactions to quantify steric hindrance .

Q. What are the stability challenges under varying pH and temperature conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to pH 2–12 buffers at 40°C for 48 hours. Monitor degradation via HPLC-UV ; acidic conditions typically hydrolyze the hydroxymethyl group .
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (expected >150°C) .

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